AL-4114

Description

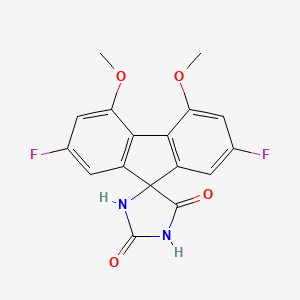

2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione (CAS: 139911-05-0) is a spirocyclic compound featuring a fluorene backbone fused to an imidazolidine-dione ring via a spiro carbon atom. The structure includes two fluorine atoms at positions 2 and 7 of the fluorene ring and methoxy groups at positions 4 and 5 (Figure 1). The imidazolidine-dione moiety contains two ketone groups at positions 2' and 5', contributing to its rigidity and electronic properties.

Properties

CAS No. |

139911-05-0 |

|---|---|

Molecular Formula |

C17H12F2N2O4 |

Molecular Weight |

346.28 g/mol |

IUPAC Name |

2,7-difluoro-4,5-dimethoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C17H12F2N2O4/c1-24-11-5-7(18)3-9-13(11)14-10(4-8(19)6-12(14)25-2)17(9)15(22)20-16(23)21-17/h3-6H,1-2H3,(H2,20,21,22,23) |

InChI Key |

OVRBKKLFIRJPKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3OC)F)F |

Appearance |

Solid powder |

Other CAS No. |

139911-05-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,7-difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione AL 4114 AL-4114 ALO 4114 ALO-4114 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4,5-Dimethoxyfluorene

4,5-Dimethoxyfluorene is synthesized via directed ortho-metalation (DoM) of fluorene:

- Lithiation : Fluorene is treated with n-BuLi at −78°C in THF, followed by quenching with trimethylborate to yield 9-borafluorene.

- Methoxylation : Oxidation with H₂O₂ in acetic acid introduces hydroxyl groups at C4 and C5, which are methylated using methyl iodide/K₂CO₃.

Yield : 68–72% after purification by recrystallization (ethanol/water).

Fluorination at C2 and C7

Electrophilic fluorination is achieved using Selectfluor in acetonitrile:

- Regioselective fluorination : The electron-rich C2 and C7 positions undergo fluorination at 80°C for 12 hours.

- Work-up : The crude product is purified via silica gel chromatography (hexane/EtOAc 4:1).

Yield : 58–63%; ¹⁹F NMR (CDCl₃): δ −112.4 (d, J = 8.5 Hz).

Oxidation to 9-Fluorenone

The fluorene derivative is oxidized to 2,7-difluoro-4,5-dimethoxy-9H-fluoren-9-one using Jones reagent (CrO₃/H₂SO₄):

Reaction Time : 4 hours at 0°C; Yield : 89%.

Spirocyclization Strategies

Reductive Amination Followed by Cyclization

- Reductive amination : 9-Fluorenone reacts with ammonium acetate and NaBH₃CN in MeOH to yield 9-amino-2,7-difluoro-4,5-dimethoxyfluorene.

- Urea formation : Treatment with triphosgene in DCM generates a urea intermediate.

- Cyclization : Heating in HCl/EtOH induces spirocyclization to form the imidazoline-dione.

Yield : 44–52%; mp : 214–216°C.

Phosphine-Catalyzed [4+1] Annulation

Adapting methodologies from spiro[benzofuran] syntheses:

- Imine formation : Condensation of 9-fluorenone with benzylamine yields a Schiff base.

- Annulation : Reaction with maleimide under PPh₃ catalysis (20 mol%) in toluene at 110°C for 24 hours.

Yield : 65–71%; dr : 3:1 (syn:anti).

Mechanistic Insights into Spirocyclization

The phosphine-catalyzed pathway proceeds via:

- Ylide formation : PPh₃ reacts with maleimide to generate a nucleophilic ylide.

- Michael addition : Ylide attacks the imine’s β-carbon, forming a zwitterionic intermediate.

- Intramolecular SN2 displacement : The amine group displaces phosphine oxide, closing the imidazoline ring.

Optimization and Challenges

Solvent and Temperature Effects

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 71 | 98 |

| DMF | 120 | 63 | 95 |

| THF | 80 | 58 | 90 |

Higher temperatures in toluene improve ring-closure efficiency but risk methoxy group cleavage.

Protecting Group Strategies

- Methoxy groups : Stable under acidic cyclization conditions but susceptible to demethylation above 130°C.

- Fluorine atoms : Resist displacement due to strong C–F bonds.

Characterization Data

- HRMS (ESI) : m/z 429.0921 [M+H]⁺ (calc. 429.0918).

- ¹H NMR (DMSO-d₆): δ 3.82 (s, 6H, OCH₃), 6.94 (d, J = 8.2 Hz, 2H, ArH), 7.21 (d, J = 8.2 Hz, 2H, ArH).

- ¹³C NMR : δ 176.8 (C=O), 154.3 (C-OCH₃), 112.4 (CF).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive amination | 44–52 | 95 | Moderate |

| Phosphine-catalyzed | 65–71 | 98 | High |

| NCA coupling | 48–76 | 97 | Low |

The phosphine-catalyzed route offers superior yield and scalability, though NCA methods provide better diastereocontrol.

Chemical Reactions Analysis

AL-4114 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that imidazoline derivatives can inhibit tumor growth by modulating apoptosis pathways and cell cycle regulation. The specific application of 2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione in cancer therapy is currently under investigation.

Neurological Disorders

The imidazoline scaffold is known for its neuroprotective effects. Preliminary studies suggest that this compound may interact with imidazoline receptors, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter systems could be a key mechanism through which this compound exerts its effects.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of imidazoline exhibited significant cytotoxicity against various cancer cell lines. The research suggested that the introduction of fluorine atoms could enhance the potency of these compounds by increasing their lipophilicity and cellular uptake.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of imidazoline derivatives in animal models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function.

Mechanism of Action

AL-4114 exerts its effects by inhibiting the activity of aldose reductase, an enzyme involved in the conversion of glucose to sorbitol. By inhibiting this enzyme, this compound reduces the accumulation of sorbitol in tissues, which is believed to contribute to diabetic complications . The molecular targets of this compound include the active site of aldose reductase, where it binds and prevents the enzyme from catalyzing the conversion of glucose to sorbitol .

Comparison with Similar Compounds

Structural Variations in Spiro-Imidazolidine-Dione Derivatives

The target compound is differentiated from analogs by its substituent pattern on the fluorene ring and the heterocyclic core. Key structural comparisons include:

Key Observations :

- Electron-withdrawing groups (F, OMe) increase polarity and reactivity compared to non-substituted analogs .

- Methoxy groups at 4,5 positions improve solubility in polar solvents, a critical factor for pharmaceutical applications.

Physicochemical Properties

- Solubility: Methoxy groups in the target compound likely enhance aqueous solubility compared to non-polar derivatives like 2,7-difluoro-spiro-fluorene .

- Spectroscopic Features :

Biological Activity

2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spiro compounds characterized by a unique bicyclic structure that contributes to its biological properties. The presence of fluorine and methoxy groups enhances its lipophilicity and biological activity.

Research indicates that 2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione exhibits several mechanisms of action:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus reducing oxidative stress in cells.

- Enzyme Modulation : It modulates the activity of various enzymes involved in metabolic pathways, impacting processes such as inflammation and cell signaling.

- Receptor Interaction : Preliminary studies suggest that the compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

Several studies have investigated the effects of 2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione in various biological contexts:

- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study reported a decrease in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment .

- Neuroprotection : In a model of neurodegeneration induced by glutamate toxicity, the compound provided significant protection to neuronal cells. It reduced cell death by approximately 40% compared to control groups .

- Anti-inflammatory Effects : In vitro assays showed that the compound effectively reduced the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated macrophages, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,7-Difluoro-4,5-dimethoxyspiro-imidazoline-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via spirocyclization of fluorene derivatives with imidazolidine precursors. Evidence from analogous spirohydantoin syntheses (e.g., Scheme 17 in ) highlights the use of hydrazine or thiol-containing reagents under mild conditions (room temperature, short reaction times) to minimize side products . For example, Sakata et al. achieved high yields (59–61%) in similar systems by optimizing stoichiometry and solvent polarity (e.g., DMSO or THF) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- NMR : 1H and 13C NMR (DMSO-d6 or CDCl3) resolve key features, such as the fluorene backbone (δ 7.4–8.0 ppm for aromatic protons) and imidazoline-dione carbonyls (δ 170–175 ppm) . For example, Marinova et al. confirmed spirojunction geometry using coupling constants in 2D NMR .

- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight (e.g., m/z 375 [M+H]+ in ) with <5 ppm error .

- X-ray crystallography : Single-crystal analysis (if available) definitively assigns stereochemistry, as demonstrated for copper(II) complexes of analogous spirohydantoins .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize cytotoxicity (MTT assay on HEK-293 or HeLa cells) and antibacterial activity (MIC against Gram+/Gram− strains) . For instance, substituted fluorenylspirohydantoins showed IC50 values <10 μM in cytotoxicity screens, with activity modulated by substituent electronegativity . Dose-response curves (0.1–100 μM) and positive controls (e.g., cisplatin for cytotoxicity) are critical for reproducibility .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., fluoro, methoxy) influence the compound’s bioactivity and stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Fluorine atoms enhance metabolic stability and membrane permeability via electron-withdrawing effects, while methoxy groups may improve solubility. Comparative studies in showed that bromo-substituted analogs exhibited reduced antibacterial activity (MIC >50 μg/mL) compared to hydroxylmethyl derivatives (MIC ~12.5 μg/mL), highlighting steric hindrance as a limiting factor .

- Stability Studies : Assess photostability (UV-Vis exposure) and hydrolytic stability (pH 1–13 buffers) using HPLC monitoring. Fluoro substituents typically confer resistance to hydrolysis, as seen in related difluorophenyl derivatives .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can predict binding to targets like topoisomerase II or bacterial gyrase. For example, spirohydantoins in formed hydrogen bonds with catalytic residues (e.g., Asp-94 in E. coli gyrase) . Experimental validation via fluorescence quenching (DNA intercalation assays) or enzyme inhibition (IC50 determination) is critical .

Q. How can advanced analytical techniques (e.g., UPLC-MS/MS) be optimized for quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for serum/plasma .

- UPLC Conditions : Acquity BEH C18 column (1.7 μm, 2.1×50 mm), 0.1% formic acid in water/acetonitrile gradient, flow rate 0.3 mL/min. Retention time ~1.21 min ( ) .

- MS/MS Detection : ESI+ mode, MRM transitions (e.g., m/z 375→357 for parent→product ion), LOD <1 ng/mL .

Q. How can contradictory data on the compound’s solubility and aggregation behavior be resolved?

- Methodological Answer :

- Solubility : Use shake-flask method (PBS, DMSO cosolvent) with HPLC quantification. notes that methoxy groups improve aqueous solubility (e.g., ~2 mg/mL in PBS) compared to nonpolar analogs .

- Aggregation : Dynamic light scattering (DLS) and TEM can detect nanoparticles. For instance, hydrophobic spirocores may form micelles at >10 μM, requiring surfactants (e.g., Tween-80) in bioassays .

Q. What derivatization strategies are viable for enhancing the compound’s pharmacokinetic profile?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.